molecular formula C18H14N4O3S2 B12149450 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone CAS No. 5874-49-7

2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B12149450
CAS No.: 5874-49-7
M. Wt: 398.5 g/mol
InChI Key: WCKGWHNQOBVDIN-UHFFFAOYSA-N
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Description

2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzimidazole moiety, potentially leading to ring opening or hydrogenation.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or benzimidazole rings.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. based on the known activities of benzimidazole and oxadiazole derivatives, it is likely to interact with various molecular targets such as enzymes or receptors. The sulfur atoms and heterocyclic rings may facilitate binding to biological macromolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone lies in its combination of benzimidazole and oxadiazole rings, along with a methoxyphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

5874-49-7

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[5-(1H-benzimidazol-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H14N4O3S2/c1-24-12-8-6-11(7-9-12)15(23)10-26-17-21-22-18(25-17)27-16-19-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,19,20)

InChI Key

WCKGWHNQOBVDIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

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